molecular formula C7H7NO4 B3278177 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) CAS No. 672957-93-6

2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI)

Cat. No.: B3278177
CAS No.: 672957-93-6
M. Wt: 169.13 g/mol
InChI Key: HNECTAFOTJRYIF-UHFFFAOYSA-N
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Description

2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) is a chemical compound with the molecular formula C7H7NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 5-position and a carboxylic acid group at the 2-position of the pyridine ring, along with an oxide group at the 1-position.

Preparation Methods

The synthesis of 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) typically involves the following steps:

    Starting Material: The synthesis begins with pyridine as the starting material.

    Carboxylation: The carboxylic acid group at the 2-position is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

    Oxidation: The final step involves the oxidation of the nitrogen atom at the 1-position to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy and carboxylic acid groups also play a role in its binding to enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) include:

    2-Pyridinecarboxylic acid: Lacks the methoxy and N-oxide groups, resulting in different chemical properties and reactivity.

    5-Methoxy-2-pyridinecarboxylic acid: Similar structure but without the N-oxide group.

    2-Pyridinecarboxylicacid,1-oxide: Lacks the methoxy group, affecting its chemical behavior and applications.

The uniqueness of 2-Pyridinecarboxylicacid,5-methoxy-,1-oxide(9CI) lies in its combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

5-methoxy-1-oxidopyridin-1-ium-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-5-2-3-6(7(9)10)8(11)4-5/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNECTAFOTJRYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C[N+](=C(C=C1)C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672957-93-6
Record name 2-Pyridinecarboxylic acid, 5-methoxy-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672957-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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